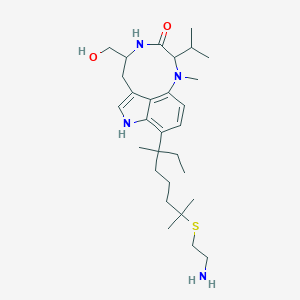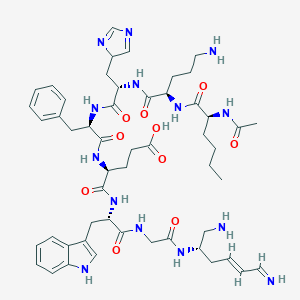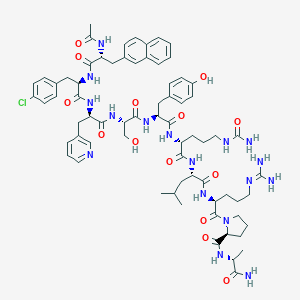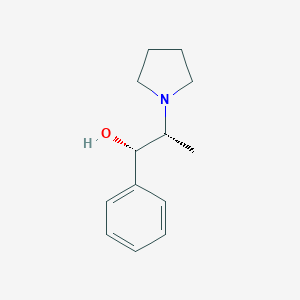
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of benzothiazole and is known for its unique chemical properties that make it useful in various fields of research.
Wirkmechanismus
MPTP works by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress. This mechanism of action has been linked to the development of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra.
Biochemische Und Physiologische Effekte
MPTP has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. MPTP has also been shown to affect the function of various neurotransmitter systems, including the dopamine and serotonin systems.
Vorteile Und Einschränkungen Für Laborexperimente
MPTP has several advantages for lab experiments, including its ability to induce selective neurodegeneration in the dopaminergic system. However, MPTP also has several limitations, including its toxicity and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool to study the role of oxidative stress and inflammation in the development of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and its potential applications in various fields of research.
Synthesemethoden
MPTP can be synthesized through a multi-step process that involves the reaction of 6-methoxy-4,5,7-trimethyl-2-benzothiazolylamine with pyrrolidinone. This reaction is typically carried out under controlled conditions, with the use of appropriate solvents and reagents.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its applications in scientific research. It has been found to have a range of potential uses in the fields of neuroscience, pharmacology, and biochemistry. MPTP has been used as a tool to study the mechanisms of neurodegenerative diseases, such as Parkinson's disease, and to develop new treatments for these conditions.
Eigenschaften
CAS-Nummer |
120165-64-2 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Molekularformel |
C15H18N2O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-8-9(2)13(19-4)10(3)14-12(8)16-15(20-14)17-7-5-6-11(17)18/h5-7H2,1-4H3 |
InChI-Schlüssel |
YSLJVEAQUYRGBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
Synonyme |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)



![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)



